2-(2,4,6-Trifluorophenyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,6-Trifluorophenyl)-1,3-dioxolane is an organic compound characterized by the presence of a trifluorophenyl group attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trifluorophenyl)-1,3-dioxolane typically involves the reaction of 2,4,6-trifluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxolane ring. The reaction conditions often include:
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.
Solvent: Common solvents include toluene or dichloromethane.
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trifluorophenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2,4,6-trifluorobenzoic acid or 2,4,6-trifluoroacetophenone.
Reduction: Formation of 2,4,6-trifluorobenzyl alcohol or 2,4,6-trifluorotoluene.
Substitution: Formation of various substituted trifluorophenyl derivatives.
Scientific Research Applications
2-(2,4,6-Trifluorophenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(2,4,6-Trifluorophenyl)-1,3-dioxolane involves its interaction with various molecular targets. The trifluorophenyl group can engage in strong interactions with biological molecules, potentially disrupting their normal function. The dioxolane ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(2,4,6-Trifluorophenyl)-1,3-dioxolane can be compared with other similar compounds, such as:
2-(2,4,6-Trifluorophenyl)-1,3-dioxane: Similar structure but with a different ring size, leading to different chemical properties and reactivity.
2-(2,4,6-Trifluorophenyl)-1,3-dioxepane: Another analog with a larger ring, affecting its stability and interactions.
This compound derivatives: Various derivatives with different substituents on the dioxolane ring, leading to a range of properties and applications.
The uniqueness of this compound lies in its specific combination of the trifluorophenyl group and the dioxolane ring, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
2-(2,4,6-trifluorophenyl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-5-3-6(11)8(7(12)4-5)9-13-1-2-14-9/h3-4,9H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICCBVXVPOEKCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=C(C=C2F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.